Enhanced Lipophilicity (XLogP3) Relative to Linezolid
The target compound exhibits a computed XLogP3 of 2.5, which is 1.9 log units higher than that of the first-in-class oxazolidinone antibiotic linezolid (XLogP3 = 0.6) [1][2]. This increase in lipophilicity may improve passive membrane permeability but could also reduce aqueous solubility, impacting formulation options.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | Linezolid (PubChem CID 441203), XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +1.9 log units (4.2-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 4.2-fold increase in lipophilicity can translate to improved blood-brain barrier penetration for CNS-targeted screening campaigns or, conversely, reduced aqueous solubility requiring formulation optimization.
- [1] PubChem Compound Summary, CID 16920548, 3-methyl-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)butanamide. View Source
- [2] PubChem Compound Summary, CID 441203, Linezolid. View Source
